molecular formula C19H20N2O3S2 B6124300 N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

Cat. No.: B6124300
M. Wt: 388.5 g/mol
InChI Key: UMVKQGLJHRHMHC-UHFFFAOYSA-N
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Description

N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Preparation of 3-phenylprop-2-ynoyl chloride: This can be achieved by reacting 3-phenylprop-2-ynoic acid with thionyl chloride under reflux conditions.

    Formation of the piperidine intermediate: The 3-phenylprop-2-ynoyl chloride is then reacted with piperidine to form the corresponding amide.

    Introduction of the thiophene-2-sulfonamide group: The piperidine intermediate is further reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiophenes.

Scientific Research Applications

N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide derivatives: These compounds share the thiophene-2-sulfonamide group and may exhibit similar chemical reactivity.

    Piperidine derivatives: Compounds containing the piperidine ring can have comparable pharmacological properties.

    Phenylprop-2-ynoyl derivatives: These compounds share the phenylprop-2-ynoyl moiety and may have similar synthetic routes.

Uniqueness

N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-18(11-10-16-6-2-1-3-7-16)21-12-4-8-17(15-21)14-20-26(23,24)19-9-5-13-25-19/h1-3,5-7,9,13,17,20H,4,8,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVKQGLJHRHMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C#CC2=CC=CC=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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